1,3-Dioxane-4,6-dione
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Overview
Description
1,3-Dioxane-4,6-dione: , also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It is a crystalline, colorless solid that is sparingly soluble in water. The compound has a heterocyclic core consisting of four carbon atoms and two oxygen atoms. It is known for its high acidity and stability, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxane-4,6-dione can be synthesized through several methods:
Original Synthesis: The compound was first synthesized by Meldrum in 1908 through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: It can also be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
Boric Acid Catalysis: Another method involves the reaction of malonic acid and ketones using boric acid as a catalyst and acetic anhydride as a condensing reagent at room temperature.
Industrial Production Methods: Industrial production of this compound typically involves the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions due to its reactive methylene group.
Substitution: It can undergo substitution reactions, particularly at the methylene group, which can be deprotonated to form a stabilized anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the methylene group.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Dioxane-4,6-dione has numerous applications in scientific research:
Organic Synthesis: It is widely used as a reagent for multiple carbon-carbon bond formations due to its adequate acidity and steric rigidity.
Material Science: It is used for the functionalization of mesoporous silica surfaces with carboxyl groups, enhancing the sorption of proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including lipid-lowering drugs.
Mechanism of Action
The mechanism of action of 1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group, forming a stabilized anion through resonance. This anion can then participate in various nucleophilic addition and substitution reactions. The compound’s high acidity and stability are attributed to the energy-minimizing conformation that aligns the alpha proton’s sigma CH orbital with the pi CO orbital, causing strong destabilization of the C-H bond .
Comparison with Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some properties with 1,3-dioxane-4,6-dione but differs in its tautomeric forms and acidity levels.
Dimethyl Malonate: Less acidic compared to this compound and does not exhibit the same level of resonance stabilization.
Uniqueness: this compound is unique due to its high acidity, stability, and ability to form stabilized anions, making it a versatile reagent in organic synthesis and various scientific applications .
Properties
CAS No. |
4354-85-2 |
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Molecular Formula |
C4H4O4 |
Molecular Weight |
116.07 g/mol |
IUPAC Name |
1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C4H4O4/c5-3-1-4(6)8-2-7-3/h1-2H2 |
InChI Key |
XJDDLMJULQGRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCOC1=O |
Origin of Product |
United States |
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